Hennadiol

描述

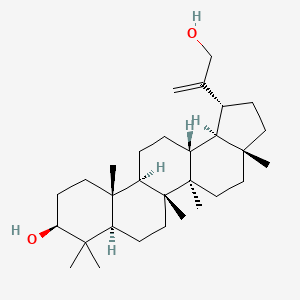

Structure

3D Structure

属性

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUAKACHFYTNFX-QGTGJCAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomy of Henna: A Technical Exploration of Hennadiol and Lawsone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth analysis of two prominent phytochemicals found in the henna plant, Lawsonia inermis: lawsone and hennadiol. While both compounds contribute to the plant's traditional medicinal properties, they are fundamentally distinct in their chemical nature, biosynthetic origins, and distribution within the plant. This document elucidates their relationship, or lack thereof, by detailing their respective biosynthetic pathways, providing a comparative analysis of their quantitative data where available, outlining experimental protocols for their extraction and analysis, and visualizing their known pharmacological signaling pathways. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of these compounds.

Introduction

Lawsonia inermis, commonly known as the henna tree, has a rich history in traditional medicine and cosmetics. Its therapeutic applications are attributed to a diverse array of secondary metabolites. Among these, the naphthoquinone lawsone is the most well-known, responsible for the characteristic dyeing properties of henna and possessing a broad spectrum of pharmacological activities. Another notable compound, the triterpenoid this compound, is found in the bark of the plant and is also reported to have medicinal properties. This guide aims to clarify the distinct nature of these two compounds, dispelling any notion of a direct biosynthetic relationship and providing a detailed technical overview for scientific and research purposes.

Biosynthetic Pathways: A Tale of Two Origins

This compound and lawsone originate from entirely different biosynthetic routes within the plant, a crucial point for understanding their distinct roles and localization.

2.1. Lawsone: A Product of the Shikimate Pathway

Lawsone (2-hydroxy-1,4-naphthoquinone) is synthesized via the shikimate pathway , a metabolic route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms[1][2][3]. This pathway starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) and proceeds through several intermediates, including shikimic acid and chorismic acid. Chorismate is a key branch-point metabolite that, through the action of a series of enzymes, is ultimately converted to lawsone[1].

2.2. This compound: A Triterpenoid from the Mevalonate Pathway

This compound, a pentacyclic triterpenoid, is synthesized through the mevalonate (MVA) pathway . This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the building blocks for all isoprenoids. The head-to-tail condensation of six IPP units forms squalene, which is then cyclized by oxidosqualene cyclase to form the basic triterpenoid skeleton of lupeol, a close structural analog of this compound. Subsequent enzymatic modifications of the lupeol skeleton would lead to the formation of this compound.

The distinct biosynthetic origins of lawsone and this compound underscore that they are not biochemically interconvertible and their presence in different plant tissues (lawsone predominantly in leaves, this compound in the bark) is a reflection of tissue-specific gene expression and metabolic channeling.

Quantitative Analysis

| Compound | Plant Part | Reported Concentration (w/w) | Analytical Method(s) | References |

| Lawsone | Leaves | 0.5% - 2.5% | HPLC, HPTLC, Spectrophotometry | |

| This compound | Bark | Data not available | - |

Table 1: Comparative Quantitative Data of Lawsone and this compound in Lawsonia inermis.

Experimental Protocols

4.1. Extraction and Quantification of Lawsone from Lawsonia inermis Leaves

This protocol is a composite of established methods for the extraction and quantification of lawsone.

4.1.1. Materials and Reagents

-

Dried and powdered henna leaves

-

Methanol (HPLC grade)

-

n-Hexane (analytical grade)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Lawsone standard (≥98% purity)

-

Soxhlet apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

4.1.2. Extraction Procedure (Soxhlet Extraction)

-

Accurately weigh 10 g of powdered henna leaves and place it in a cellulose thimble.

-

Defat the sample by extracting with n-hexane for 2 hours in a Soxhlet apparatus.

-

Discard the n-hexane extract and air-dry the thimble containing the leaf powder.

-

Extract the defatted powder with 200 mL of methanol for 6 hours in the Soxhlet apparatus.

-

Concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in a known volume of methanol for HPLC analysis.

4.1.3. Alternative Extraction Procedure (Maceration)

-

Macerate 10 g of powdered henna leaves in 100 mL of a 2% sodium bicarbonate solution for 24 hours with occasional shaking.

-

Filter the mixture and acidify the filtrate to pH 3 with 1M HCl.

-

Extract the acidified filtrate three times with 50 mL of diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain the crude lawsone extract.

-

Redissolve the extract in a known volume of methanol for HPLC analysis.

4.1.4. HPLC Quantification

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using a series of known concentrations of the lawsone standard. Calculate the concentration of lawsone in the sample extracts by comparing their peak areas with the calibration curve.

4.2. General Protocol for Extraction of Triterpenoids (this compound) from Plant Bark

A specific, validated protocol for the extraction and quantification of this compound from Lawsonia inermis bark is not available in the reviewed literature. The following is a general method for the extraction of triterpenoids from plant bark, which would require optimization and validation for this compound.

4.2.1. Materials and Reagents

-

Dried and powdered Lawsonia inermis bark

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

4.2.2. Extraction and Isolation Procedure

-

Macerate 100 g of powdered bark in 500 mL of n-hexane for 72 hours at room temperature.

-

Filter the extract and concentrate it to dryness using a rotary evaporator to obtain the crude n-hexane extract.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and chloroform, gradually increasing the polarity.

-

Collect fractions and monitor by TLC. Fractions containing triterpenoids are typically visualized by spraying with a Liebermann-Burchard reagent and heating.

-

Combine fractions containing the compound of interest (based on TLC comparison with a lupeol standard, as a close analog) and further purify by recrystallization or preparative TLC to isolate this compound.

-

Characterization of the isolated compound would be performed using spectroscopic methods (NMR, MS).

Pharmacological Signaling Pathways

5.1. Lawsone: Anti-inflammatory and Anticancer Mechanisms

Lawsone exhibits significant anti-inflammatory and anticancer activities by modulating key signaling pathways.

5.1.1. Anti-inflammatory Pathway

Lawsone's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Lawsone has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

5.1.2. Anticancer Pathway

The anticancer activity of lawsone involves the induction of apoptosis through both intrinsic and extrinsic pathways. Lawsone can induce the activation of caspases , a family of cysteine proteases that execute programmed cell death. Activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to a cascade that activates executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and eventual cell death.

5.2. This compound: Putative Anti-inflammatory and Anticancer Mechanisms

While specific signaling pathways for this compound are not well-elucidated, its close structural analog, lupeol , has been extensively studied. It is plausible that this compound shares similar mechanisms of action.

5.2.1. Putative Anti-inflammatory Pathway

Lupeol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. Similar to lawsone, lupeol can prevent the nuclear translocation of NF-κB. Additionally, it can inhibit the phosphorylation of key MAPK proteins such as p38, thereby reducing the production of pro-inflammatory cytokines.

5.2.2. Putative Anticancer Pathway

Lupeol's anticancer effects are associated with the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Lupeol can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis.

References

- 1. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abms.kmu.edu.pk [abms.kmu.edu.pk]

Spectroscopic and Structural Elucidation of Hennadiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hennadiol is a naturally occurring pentacyclic triterpenoid isolated from the bark of Lawsonia inermis (Henna). As a member of the diverse triterpenoid family, this compound holds potential for further investigation in drug discovery and development due to the wide range of biological activities exhibited by similar compounds. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and characterization of triterpenoids from Lawsonia inermis are also presented. Furthermore, this document includes a visualization of the general biosynthetic pathway of triterpenoids to provide a contextual understanding of this compound's origin in plants.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when it becomes accessible.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related triterpenoid, Lawsowaseem, also isolated from Lawsonia inermis, shows characteristic absorption bands that can be compared to those expected for this compound.

Table 3: IR Spectroscopic Data (KBr) for a Related Triterpenoid from Lawsonia inermis

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3440 | O-H (hydroxyl group) |

| 1695 | C=O (carbonyl group) |

| 1640 | C=C (alkene) |

Note: This data is for Lawsowaseem and serves as an illustrative example. Specific IR data for this compound is not available in the search results.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Impact Mass Spectrometry (EIMS) of a related triterpenoid, Lawsowaseem, revealed its molecular ion peak.

Table 4: Mass Spectrometry Data for a Related Triterpenoid from Lawsonia inermis

| m/z | Interpretation |

| 604 | [M]⁺ (Molecular Ion) |

Note: This data is for Lawsowaseem. Specific MS data for this compound is not available in the search results.

Experimental Protocols

The isolation and characterization of triterpenoids from Lawsonia inermis involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods reported for the isolation of triterpenoids from this plant.

Plant Material and Extraction

Fresh aerial parts of Lawsonia inermis are collected and shade dried. The dried plant material is then coarsely powdered. The powdered material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or through maceration. The resulting crude extract is then concentrated under reduced pressure.

Isolation and Purification

The concentrated crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined and further purified by repeated column chromatography or preparative TLC to yield pure triterpenoid compounds.

Spectroscopic Analysis

The structure of the isolated pure compound is elucidated using a combination of spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biosynthesis of Triterpenoids

This compound, as a triterpenoid, is synthesized in plants through the isoprenoid pathway. Understanding this pathway provides insight into the biogenesis of this and other related natural products. Triterpenoids are derived from the precursor (S)-2,3-epoxysqualene and consist of 30 carbon atoms arranged in six isoprene units[1].

The biosynthesis of triterpenoids is a complex process that occurs in the cytoplasm and endoplasmic reticulum of plant cells[2]. The pathway can be broadly divided into the formation of the isoprene unit, the synthesis of squalene, and the cyclization and modification of squalene to form the diverse array of triterpenoid skeletons[2][3].

Below is a simplified representation of the general triterpenoid biosynthetic pathway.

References

Potential Therapeutic Effects of Hennadiol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Hennadiol, a pentacyclic triterpenoid isolated from the bark of Lawsonia inermis (commonly known as henna), has been identified as a constituent of a plant with a long history of medicinal use.[1][2] Various extracts of Lawsonia inermis have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.[1][2][3] While much of the research has focused on the plant's crude extracts or its most abundant quinone, Lawsone, the specific therapeutic potential of this compound remains an area of significant interest and underexplored research. This technical guide aims to consolidate the available, albeit limited, information on this compound and to provide a framework for future research by outlining relevant experimental protocols and potential mechanisms of action.

Quantitative Data on Lawsonia inermis Extracts and Constituents

Table 1: Anticancer Activity of Lawsonia inermis Extracts and Isolated Compounds

| Extract/Compound | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |

| Chloroform extract of leaves | Caco-2 (colon), HepG2 (liver) | 25.1 µg/ml, 28 µg/ml | |

| Chloroform extract of leaves | MCF-7 (breast) | 24.8 µg/ml | |

| Water extract of leaves | COLO-205 (colon) | 121.03 µg/ml (GI50) | |

| Allyl-amine derivative of Lawsone | Ehrlich carcinoma, K562 (leukemia) | 23.89 µM, 16.94 µM | |

| Unidentified compounds from flower | MCF-7, Hela, HCT-116, HT-29 | Compound 1: 2.24, 1.42, 24.29, 7.02 µM; Compound 2: 6.1, 2.44, 5.58, 10.21 µM |

Table 2: Anti-inflammatory and Antioxidant Activity of Lawsonia inermis Extracts

| Extract | Assay | IC50 Value(s) | Reference(s) |

| Bark extract | DPPH radical scavenging | 61.37 µg/ml | |

| Bark extract | Metal chelating | 30.06 µg/ml | |

| Leaf extract | Protein denaturation | 222.81 µg/ml |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the investigation of this compound's therapeutic effects.

Protocol 1: Isolation and Purification of this compound

A general protocol for the isolation of triterpenoids from Lawsonia inermis can be adapted to specifically target this compound.

1. Plant Material and Extraction:

- Obtain dried and powdered bark of Lawsonia inermis.

- Perform successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol). This compound, as a triterpenoid, is likely to be extracted in the less polar solvents like hexane and chloroform.

2. Chromatographic Separation:

- Subject the crude extracts to column chromatography over silica gel.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for triterpenoids).

- Pool fractions containing the compound of interest based on their TLC profiles.

3. Purification and Identification:

- Further purify the pooled fractions using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

- Characterize the purified compound using spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

- Infrared (IR) Spectroscopy: To identify functional groups.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound against various cancer cell lines.

1. Cell Culture:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

- Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it with the culture medium to achieve a range of final concentrations.

- Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24 to 48 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

3. Cell Viability Assessment:

- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

- Remove the medium and dissolve the formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of this compound.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

1. Animals:

- Use adult male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

2. Treatment:

- Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound.

- Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally 30-60 minutes before inducing inflammation.

3. Induction of Inflammation:

- Inject 0.1 ml of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

- Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

5. Data Analysis:

- Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula:

- % Inhibition = [(Vc - Vt) / Vc] x 100

- Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are yet to be elucidated, the known anti-inflammatory and anticancer effects of many natural products, including extracts from Lawsonia inermis, are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell proliferation, and apoptosis, making it a plausible target for this compound.

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, such as those encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and anticancer effects of many phytochemicals.

Caption: The NF-κB signaling pathway, a potential target for this compound.

Experimental Workflow for Screening this compound

The following diagram illustrates a typical workflow for the screening of natural products like this compound for their therapeutic potential.

Caption: A general workflow for the pharmacological screening of this compound.

Conclusion and Future Directions

This compound, as a constituent of the medicinally important plant Lawsonia inermis, represents a promising candidate for further pharmacological investigation. While direct evidence of its therapeutic effects is currently lacking, the known anti-inflammatory and anticancer properties of its source plant provide a strong rationale for its study. Future research should focus on the targeted isolation and purification of this compound to enable rigorous in vitro and in vivo testing. Elucidation of its specific molecular targets and its effects on key signaling pathways, such as the NF-κB pathway, will be crucial in determining its potential as a lead compound for the development of new therapeutic agents. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically explore the therapeutic potential of this compound.

References

In Vitro Antioxidant Activity of Hennadiol: A Technical Guide Based on a Review of Lawsonia inermis Extracts

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hennadiol is a triterpenoid compound that has been isolated from Lawsonia inermis (commonly known as henna). While the antioxidant potential of crude extracts from Lawsonia inermis is well-documented, a comprehensive review of available scientific literature reveals a significant gap: there is currently no specific data on the in vitro antioxidant activity of isolated this compound. The antioxidant effects reported for henna are attributed to a complex mixture of phytochemicals, including a high concentration of phenolic and flavonoid compounds.

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Lawsonia inermis extracts as a proxy to understand the potential context of this compound's activity. It is crucial to note that the data presented herein reflects the synergistic or combined effects of all compounds within the extracts and not the activity of this compound alone. This document summarizes quantitative data from key antioxidant assays, details the corresponding experimental methodologies, and provides visual workflows to guide future research in isolating and characterizing the specific antioxidant properties of this compound.

Quantitative Antioxidant Data for Lawsonia inermis Extracts

The antioxidant capacity of various extracts from Lawsonia inermis has been evaluated using multiple assays. The results, which vary based on the solvent and extraction method used, are summarized below.

Table 1: Radical Scavenging Activity of Lawsonia inermis Extracts

| Assay Type | Extract Type | IC₅₀ Value (µg/mL) | Reference |

| DPPH | Water Extract | 113 | [1][2] |

| DPPH | Water Extract | 352.77 | [3] |

| ABTS | Water Extract | 380.87 | [3] |

IC₅₀ (Inhibitory Concentration 50) is the concentration of the extract required to scavenge 50% of the free radicals.

Table 2: Reducing Power and Total Antioxidant Capacity of Lawsonia inermis Extracts

| Assay Type | Extract Type | Result | Reference |

| FRAP | Hydroethanolic Extract | 862.89 ± 32.23 µmol Fe²⁺/g | [4] |

| Total Phenolic Content | Water Extract | 23.34 mg GAE/g | |

| Total Phenolic Content | Hydroethanolic Extract | 96.76 ± 3.34 µg GAE/mg | |

| Total Flavonoid Content | Water Extract | 65.22 mg Rutin Eq/g | |

| Total Flavonoid Content | Hydroethanolic Extract | 197.69 ± 5.76 µg Quercetin Eq/mg |

FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). GAE stands for Gallic Acid Equivalents.

Experimental Protocols for Key Antioxidant Assays

Detailed methodologies are essential for the replication and validation of in vitro antioxidant studies. The following protocols are standard methods used to evaluate the antioxidant properties of plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

-

Sample Preparation: The test sample (e.g., this compound or plant extract) is prepared in a series of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to each sample concentration. A control is prepared with the solvent and DPPH solution alone.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: The ABTS•⁺ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction: A small volume of the test sample at various concentrations is mixed with a larger volume of the ABTS•⁺ working solution.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The decrease in absorbance is measured at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, and results are often expressed as Trolox Equivalents (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH.

Protocol:

-

Preparation of FRAP Reagent: The reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

-

Reaction Mixture: A small aliquot of the sample is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, typically ferrous sulfate (FeSO₄), and expressed as µmol Fe²⁺ equivalents per gram of sample.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described antioxidant assays.

Conclusion and Future Directions

The extracts of Lawsonia inermis consistently demonstrate significant in vitro antioxidant activity through various mechanisms, including radical scavenging and reducing power. This activity is largely attributed to the presence of high levels of phenolic and flavonoid compounds. This compound, as a triterpenoid constituent of this plant, exists within this chemically rich and bioactive matrix.

However, there is a clear and critical absence of research focused specifically on the antioxidant properties of isolated this compound. To advance the understanding of its potential role in drug development, future research should prioritize the following:

-

Isolation and Purification: Develop robust methods to isolate this compound from Lawsonia inermis in sufficient purity and quantity for bioassays.

-

Comprehensive In Vitro Testing: Evaluate the antioxidant activity of pure this compound using the standard assays detailed in this guide (DPPH, ABTS, FRAP, etc.) to determine its specific IC₅₀ values and mechanisms of action.

-

Structure-Activity Relationship Studies: Investigate how the chemical structure of this compound contributes to its antioxidant potential, potentially comparing it to other known triterpenoid antioxidants.

By systematically addressing this knowledge gap, the scientific community can accurately determine the contribution of this compound to the overall antioxidant profile of Lawsonia inermis and evaluate its potential as a standalone therapeutic agent.

References

- 1. In vitro free radical scavenging of henna leaves (Lawsonia inermis) [wisdomlib.org]

- 2. In vitro antioxidant activity of raw henna leaves (Lawsonia inermis) [wisdomlib.org]

- 3. Chemical composition and inhibitory effects of water extract of Henna leaves on reactive oxygen species, DNA scission and proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ppj.phypha.ir [ppj.phypha.ir]

Preliminary Cytotoxic Studies of Compounds from Lawsonia inermis on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsonia inermis, commonly known as the henna plant, has a long history of use in traditional medicine. Modern scientific inquiry has focused on its potential as a source of novel anticancer agents. While the plant contains a multitude of bioactive molecules, research has highlighted the cytotoxic properties of several key compounds. This technical guide provides an in-depth overview of the preliminary cytotoxic studies of these compounds on various cancer cell lines.

A specific triterpenoid, Hennadiol, has been identified in the bark of Lawsonia inermis. However, publicly available research on its specific cytotoxic activity against cancer cell lines is limited. Therefore, this guide will focus on the more extensively studied cytotoxic constituents of Lawsonia inermis, including Lawsone and other recently isolated compounds, to provide a comprehensive understanding of the plant's anticancer potential.

Quantitative Cytotoxicity Data

The cytotoxic effects of various compounds isolated from Lawsonia inermis have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of a Biquinone (Compound 3) and a Flavonoid (Compound 5) Isolated from Lawsonia inermis Flowers [1][2]

| Compound | MCF-7 (μM) | Hela (μM) | HCT-116 (μM) | HT-29 (μM) |

| Biquinone A (Compound 3) | 2.24 | 1.42 | 24.29 | 7.02 |

| Flavonoid A (Compound 5) | 6.1 | 2.44 | 5.58 | 10.21 |

| 5-fluorouracil (Control) | 7.34 | 11.50 | 36.17 | 18.83 |

Table 2: IC50 Values of Lawsone and its Derivatives on Various Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

| Allyl-amine derivative of Lawsone | Ehrlich Carcinoma, K562 (Leukemia) | 23.89 µM[3] |

| Dichloroallyl Lawsone | Experimental Tumor Models | Activity Reported[3] |

| Lawsone | DLD-1 (Colon Cancer) | Activity Reported[4] |

| Lawsonia inermis Ethanolic Extract | A549 (Lung Carcinoma) | 490 µg/ml |

| DLD1 (Colorectal Cancer) | 480 µg/ml | |

| HepG2 (Hepatocellular Carcinoma) | 610 µg/ml |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary cytotoxic studies of compounds from Lawsonia inermis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Lawsone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Several methods are employed to detect apoptotic events.

-

Chromatin Condensation and Nuclear Fragmentation (Hoechst or DAPI Staining):

-

Principle: Fluorescent dyes like Hoechst 33342 or DAPI bind to DNA. In apoptotic cells, the chromatin condenses, and the nucleus fragments, leading to brightly stained, condensed, or fragmented nuclei that can be visualized under a fluorescence microscope.

-

Procedure:

-

Treat cells with the test compound.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Stain the cells with Hoechst 33342 or DAPI solution.

-

Observe the nuclear morphology using a fluorescence microscope.

-

-

-

DNA Fragmentation Analysis (DNA Ladder Assay):

-

Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs by endonucleases.

-

Procedure:

-

Lyse the treated cells and extract the DNA.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA fragments under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). A characteristic "ladder" pattern indicates apoptosis.

-

-

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Cell Harvest and Fixation: Harvest the treated cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

RNAse Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest induced by the compound.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for evaluating the cytotoxic effects of natural compounds.

Simplified Apoptosis Signaling Pathway

Caption: Postulated signaling pathways for Lawsonia inermis compound-induced apoptosis.

References

Hennadiol: A Triterpenoid's Role in the Ethnomedicinal Profile of Henna (Lawsonia inermis)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lawsonia inermis, commonly known as henna, has a rich history in traditional medicine, with various parts of the plant utilized for their therapeutic properties. While the naphthoquinone lawsone is the most studied constituent, the plant's diverse phytochemical profile includes a range of other bioactive molecules. Among these are triterpenoids, with hennadiol being a characteristic example found predominantly in the bark. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the traditional medicinal uses of henna. It consolidates the available data on its isolation, putative biological activities, and potential mechanisms of action, aiming to provide a foundational resource for researchers and professionals in drug discovery and development. Due to the limited specific research on this compound, this guide combines direct evidence with inferred knowledge from studies on henna extracts and structurally related triterpenoids.

Introduction

Lawsonia inermis L. (Lythraceae family) is a shrub cultivated in arid and semi-arid regions of Africa, Asia, and Australia.[1] Traditionally, its leaves, flowers, seeds, and bark have been used to treat a variety of ailments, including inflammatory conditions, infections, and skin disorders.[2][3] The plant is a rich source of various phytochemicals, including naphthoquinones, flavonoids, coumarins, and terpenoids.[2][4] While lawsone is responsible for the characteristic dyeing properties of henna and has been extensively studied for its biological activities, other compounds like this compound contribute to the plant's overall therapeutic effects.

This compound is a pentacyclic triterpenoid that has been identified as a constituent of henna, particularly in the stem bark. Triterpenoids as a class are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide focuses on elucidating the specific, albeit currently under-researched, role of this compound in the traditional medicinal applications of henna.

Phytochemistry and Quantitative Data

The phytochemical profile of Lawsonia inermis is complex and varies depending on the plant part, geographical location, and harvesting season. While comprehensive quantitative data for this compound is scarce, its presence in the bark has been qualitatively established. The table below summarizes the known phytochemicals in different parts of the henna plant, highlighting the localization of this compound.

| Plant Part | Key Phytochemicals | This compound Presence | Reference(s) |

| Leaves | Lawsone, Flavonoids (Luteolin, Apigenin), Tannins, Gallic Acid | Not typically reported | |

| Bark | This compound , Isoplumbagin, Triterpenoids, Naphthoquinones | Present | |

| Seeds | Fatty Acids (Arachidonic, Linoleic, Palmitic, Stearic), Proteins | Not reported | |

| Roots | 24-β-ethylcholest-4-en-3β-ol | Not reported | |

| Flowers | Essential Oils (α- and β-ionones) | Not reported |

Table 1: Distribution of Key Phytochemicals in Lawsonia inermis.

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

3.1.1. Extraction

-

Preparation of Plant Material: The stem bark of Lawsonia inermis is collected, authenticated, and shade-dried. The dried bark is then coarsely powdered.

-

Soxhlet Extraction: The powdered bark is subjected to successive Soxhlet extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane or petroleum ether to remove lipids, followed by a solvent of intermediate polarity like chloroform or dichloromethane, and finally a polar solvent such as methanol or ethanol. Triterpenoids like this compound are typically extracted in the chloroform or dichloromethane fraction.

3.1.2. Chromatographic Separation

-

Column Chromatography: The crude chloroform/dichloromethane extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel (60-120 mesh).

-

Elution: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate). Spots corresponding to triterpenoids can be visualized by spraying with an anisaldehyde-sulfuric acid or Liebermann-Burchard reagent and heating.

-

Purification: Fractions showing similar TLC profiles and containing the compound of interest are pooled and subjected to further purification by repeated column chromatography or preparative TLC to yield pure this compound.

3.1.3. Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), to establish the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity Assays

While specific studies on the biological activity of isolated this compound are limited, the following are standard protocols for assessing the anti-inflammatory and antioxidant activities often attributed to triterpenoids and henna extracts.

3.2.1. In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound). Diclofenac sodium is typically used as a positive control.

3.2.2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

-

Animal Model: Use Wistar albino rats or Swiss albino mice.

-

Administration: Administer this compound orally or intraperitoneally at different doses to test groups. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

3.2.3. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction: Mix different concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox is used as a positive control.

Biological Activities and Putative Signaling Pathways

Direct evidence for the biological activities of isolated this compound from Lawsonia inermis is not extensively documented. However, based on the known pharmacological properties of henna extracts and other pentacyclic triterpenoids, several activities can be postulated.

Anti-inflammatory Activity

Extracts of Lawsonia inermis have demonstrated significant anti-inflammatory properties. Given that this compound is a prominent triterpenoid in the bark, it is likely a contributor to this effect. Triterpenoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

A plausible mechanism for this compound's anti-inflammatory action is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2. Triterpenoids can inhibit this pathway at various points, including the inhibition of IKK activity or the prevention of IκBα degradation.

Antioxidant Activity

Henna extracts are known for their potent antioxidant activity, which is the ability to neutralize harmful free radicals. While phenolic compounds are major contributors, triterpenoids also possess antioxidant properties. The antioxidant effect of this compound may be mediated through direct radical scavenging or by modulating intracellular antioxidant defense systems.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in cellular responses to oxidative stress. Chronic activation of JNK and p38 pathways by oxidative stress can lead to inflammation and apoptosis. Some natural compounds, including triterpenoids, can mitigate oxidative stress by modulating these pathways, often by promoting the activation of the ERK survival pathway and inhibiting the stress-activated JNK and p38 pathways.

Conclusion and Future Directions

This compound, a triterpenoid from the bark of Lawsonia inermis, is a largely understudied component of this medicinally important plant. While direct evidence for its specific biological activities and mechanisms of action is limited, its chemical nature as a pentacyclic triterpenoid and its presence in a plant with a long history of traditional use for inflammatory and other conditions strongly suggest its therapeutic potential.

For researchers and drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Developing optimized and validated protocols for the isolation and quantification of this compound from Lawsonia inermis.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory, antioxidant, and other pharmacological activities of pure this compound.

-

Investigating the molecular mechanisms of action , including its effects on key signaling pathways such as NF-κB and MAPK, to validate the putative mechanisms proposed in this guide.

-

Evaluating the synergistic or antagonistic interactions of this compound with other phytochemicals in henna, such as lawsone, to better understand the holistic therapeutic effects of the plant.

A deeper understanding of this compound's role will not only provide a more complete picture of the traditional medicine of henna but also pave the way for the development of new therapeutic agents derived from this ancient medicinal plant.

References

The Discovery and Isolation of Hennadiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hennadiol is a pentacyclic triterpenoid compound isolated from Lawsonia inermis, commonly known as the henna plant. While much of the phytochemical focus on this plant has been on the naphthoquinone derivative lawsone, the principal dyeing agent, other constituents like this compound are of increasing interest for their potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, history of isolation, and key experimental methodologies related to this compound.

Discovery and Historical Context

This compound was first isolated from the bark of Lawsonia inermis. While review articles frequently cite its presence, the seminal work detailing its initial discovery and structural elucidation is less commonly referenced. A key publication in the timeline of this compound's characterization is a 1977 paper by T. Chakrabortty, G. Podder, and S.K. Deshmukh, which described various triterpenoids from the plant.[1][2][3][4] This work built upon earlier phytochemical investigations of Lawsonia inermis, a plant with a long history of use in traditional medicine across many cultures.

Physicochemical Properties

The detailed physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and in silico modeling for drug development purposes.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | Inferred from structure |

| Molecular Weight | 442.7 g/mol | Inferred from structure |

| Class | Pentacyclic Triterpenoid | |

| Plant Source | Lawsonia inermis (Henna) | |

| Plant Part | Bark |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on common practices for the isolation of triterpenoids from plant materials.

Extraction of Crude Material

The dried and powdered bark of Lawsonia inermis is the starting material for the isolation of this compound.

-

Soxhlet Extraction: A common method for the exhaustive extraction of plant material is Soxhlet extraction. The powdered bark is placed in a thimble and continuously extracted with a solvent of medium polarity, such as ethanol or a mixture of ethanol and water. This process is carried out for several hours to ensure the efficient extraction of triterpenoids.

Chromatographic Separation and Purification

The crude extract obtained is a complex mixture of various phytochemicals. Column chromatography is a fundamental technique for the separation of these compounds.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is typically used as the adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. The fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

Fraction Monitoring: TLC is used to analyze the collected fractions. The spots corresponding to triterpenoids can be visualized by spraying the TLC plate with a suitable reagent, such as a solution of ceric sulfate in sulfuric acid, followed by heating. Fractions with similar TLC profiles are pooled together.

-

-

Further Purification: The pooled fractions containing this compound may require further purification steps, such as preparative TLC or recrystallization, to obtain the compound in a pure form.

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, which is crucial for elucidating the complete structure of the molecule.

-

-

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the structure.

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

Potential Signaling Pathways and Biological Activity

While research on the specific biological activities of isolated this compound is still emerging, triterpenoids as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The anti-inflammatory effects of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation. Dysregulation of these pathways is implicated in numerous inflammatory diseases and cancers. Many flavonoids and other phytochemicals exert their anti-inflammatory effects by inhibiting these pathways. It is plausible that this compound, as a triterpenoid, may also modulate these pathways.

The following diagram depicts a simplified representation of the NF-κB and MAPK signaling pathways, which are potential targets for the anti-inflammatory activity of compounds like this compound.

References

- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. scirp.org [scirp.org]

- 4. Chakrabortty, T., Podder, G. and Deshmukh, S.K. (1977) Triterpenoids and Other Constituents of Lawsonia inermis. Indian Journal of Chemistry B, 15, 96-97. - References - Scientific Research Publishing [scirp.org]

Hennadiol: An Unexplored Bioactive Triterpenoid from Lawsonia inermis

A Technical Review of the Existing Literature and a Perspective on Future Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hennadiol is a pentacyclic triterpenoid that has been identified as a constituent of Lawsonia inermis L. (Lythraceae), commonly known as the henna plant.[1][2] This plant has a long and rich history in traditional medicine across various cultures, with different parts of the plant, including its leaves, bark, seeds, and roots, being utilized for their purported therapeutic properties.[3] The plant as a whole is reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. While many of these bioactivities have been attributed to the plant's extracts or more abundant and studied compounds like lawsone, the specific biological role and potential of this compound remain largely uncharacterized in the scientific literature. This technical guide provides a comprehensive review of the currently available literature on this compound and highlights the significant research gap concerning its specific bioactivities.

Phytochemical Context of this compound

This compound is structurally a lupane-type triterpenoid. It is primarily reported to be found in the bark of the Lawsonia inermis plant. The genus Lawsonia is monotypic, meaning it contains only this single species. The plant is a rich source of various classes of phytochemicals, including naphthoquinones (most notably lawsone), flavonoids, coumarins, tannins, and other triterpenoids. The presence of this diverse array of compounds contributes to the broad spectrum of biological activities observed in the plant's extracts.

Review of Bioactivity Literature: A Notable Research Gap

A thorough review of scientific databases reveals a significant lack of studies focused specifically on the bioactivity of isolated this compound. While numerous studies have investigated the pharmacological effects of Lawsonia inermis extracts, they do not delineate the specific contribution of this compound to these effects. The following sections summarize the state of research in key areas of bioactivity, emphasizing the absence of specific data for this compound.

Anti-inflammatory and Analgesic Activity

Crude extracts of Lawsonia inermis have demonstrated significant and dose-dependent anti-inflammatory, analgesic, and antipyretic effects in animal models. These activities are often attributed to the presence of compounds like lawsone, flavonoids, and tannins which are known to modulate inflammatory pathways. However, there is a conspicuous absence of studies that have isolated this compound and evaluated its independent anti-inflammatory properties. Consequently, no quantitative data, such as IC50 values for inflammatory enzyme inhibition or cytokine reduction, are available for this compound. Similarly, the specific signaling pathways through which this compound might exert anti-inflammatory effects have not been investigated.

Anticancer and Cytotoxic Activity

The anticancer potential of Lawsonia inermis has been a subject of considerable research, with various extracts and isolated compounds, particularly lawsone and its derivatives, showing cytotoxicity against a range of cancer cell lines. Studies have explored the effects of henna extracts on cell cycle progression and apoptosis in cancer cells. For instance, some extracts have been shown to down-regulate the expression of genes like c-myc, which is involved in cell proliferation. The induction of apoptosis, characterized by DNA fragmentation and chromatin condensation, has also been observed in cancer cell lines treated with henna extracts.

Despite these promising findings for the plant's extracts, there is no available data on the cytotoxic or anticancer activity of isolated this compound. As a result, no IC50 values for this compound against any cancer cell lines have been reported in the literature. The potential mechanisms of action, including any role in apoptotic or other cell signaling pathways, remain entirely unknown.

Antimicrobial Activity

Extracts of Lawsonia inermis have been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The antimicrobial efficacy is often attributed to compounds like lawsone. Minimum Inhibitory Concentration (MIC) values have been determined for various extracts against different microbial strains. However, the scientific literature lacks any studies that have specifically tested the antimicrobial activity of purified this compound. Therefore, no MIC values or specific data on its spectrum of activity are available.

Data Presentation: An Absence of Quantitative Data for this compound

A key requirement for this technical guide was the summarization of quantitative data into structured tables. However, due to the aforementioned lack of specific research on this compound, no such data can be provided. To illustrate this point, the following tables are presented as templates that would ideally be populated with data from dedicated studies on this compound, should such research be conducted in the future.

Table 1: Hypothetical Data Table for Anti-inflammatory Activity of this compound

| Assay | Target | IC50 (µM) | Reference |

| COX-2 Inhibition | Enzyme Activity | Data not available | - |

| 5-LOX Inhibition | Enzyme Activity | Data not available | - |

| Nitric Oxide Production | LPS-stimulated Macrophages | Data not available | - |

| TNF-α Secretion | LPS-stimulated Macrophages | Data not available | - |

Table 2: Hypothetical Data Table for Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Data not available | - |

| HeLa | Cervical Carcinoma | Data not available | - |

| A549 | Lung Carcinoma | Data not available | - |

| HepG2 | Hepatocellular Carcinoma | Data not available | - |

Table 3: Hypothetical Data Table for Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available | - |

| Escherichia coli | Gram-negative Bacteria | Data not available | - |

| Candida albicans | Fungi | Data not available | - |

Experimental Protocols and Signaling Pathways: An Uncharted Territory

Similarly, the request for detailed experimental methodologies and diagrams of signaling pathways for this compound cannot be fulfilled. The isolation of this compound has been described in phytochemical studies, but these papers do not extend to detailed protocols for bioactivity assessment. Without experimental data, any depiction of signaling pathways related to this compound's bioactivity would be purely speculative and scientifically unfounded.

To conceptualize what such a workflow might entail for future research, a hypothetical experimental workflow for investigating the anticancer activity of this compound is presented below.

Conclusion and Future Directions

To elucidate the potential of this compound as a therapeutic agent, future research should focus on the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

-

In Vitro Bioassays: Systematic evaluation of the anti-inflammatory, anticancer, and antimicrobial activities of purified this compound using a panel of established in vitro assays to determine quantitative metrics such as IC50 and MIC values.

-

Mechanism of Action Studies: For any significant bioactivity observed, in-depth studies should be conducted to unravel the underlying molecular mechanisms and identify the specific cellular and signaling pathways modulated by this compound.

-

In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

The exploration of the bioactivity of this compound could potentially unveil a novel natural product with therapeutic applications, contributing to the rich pharmacopeia derived from Lawsonia inermis.

References

The Pharmacology of Hennadiol: An In-depth Technical Guide

Disclaimer: Scientific research exclusively focused on the pharmacology of Hennadiol, a triterpenoid isolated from Lawsonia inermis (Henna), is currently limited in the public domain. Consequently, this guide provides an illustrative overview based on the known pharmacological activities of Lawsonia inermis extracts and structurally related triterpenoids, such as lupeol and its derivatives. The quantitative data, experimental protocols, and signaling pathways presented herein are hypothetical and intended to serve as a framework for future research and drug development efforts concerning this compound.

Introduction

This compound is a pentacyclic triterpenoid identified as a constituent of Lawsonia inermis, a plant renowned for its diverse medicinal properties.[1][2][3] Triterpenoids as a class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. While specific studies on this compound are scarce, the documented bioactivities of Lawsonia inermis extracts suggest that this compound may contribute to these therapeutic effects.[4][5] This technical guide aims to provide a comprehensive, albeit illustrative, understanding of the potential pharmacology of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | Inferred from structure |

| Molecular Weight | 442.7 g/mol | Inferred from structure |

| Class | Pentacyclic Triterpenoid | |

| Source | Lawsonia inermis (Henna) |

Potential Pharmacological Activities

Based on the activities of Lawsonia inermis extracts and related triterpenoids, this compound is hypothesized to possess the following pharmacological properties:

Anti-inflammatory Activity

Lawsonia inermis extracts have demonstrated significant anti-inflammatory effects. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. Triterpenoids, in general, are known to modulate inflammatory responses.

Hypothesized Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating inflammatory signaling pathways like NF-κB and MAPK.

Illustrative Signaling Pathway: Inhibition of NF-κB

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

Extracts of Lawsonia inermis have shown cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer cells. Triterpenoids like lupeol and its derivatives have also been reported to possess significant anticancer properties.

Hypothesized Mechanism of Action: this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially involving the activation of caspases and regulation of Bcl-2 family proteins. It might also inhibit cell proliferation by arresting the cell cycle at different phases.

Illustrative Experimental Workflow: MTT Assay for Cytotoxicity

Caption: A typical experimental workflow for assessing the cytotoxic activity of this compound.

Antioxidant Activity

The antioxidant potential of Lawsonia inermis is well-documented and is attributed to its rich phytochemical composition. Triterpenoids can act as antioxidants by scavenging free radicals and modulating antioxidant enzyme systems.

Hypothesized Mechanism of Action: this compound may exhibit antioxidant activity by donating a hydrogen atom to free radicals, thereby neutralizing them. It could also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Illustrative Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound based on activities reported for Lawsonia inermis extracts and related triterpenoids. These values are for illustrative purposes only.

| Assay | Cell Line / System | Hypothetical IC₅₀ (µM) | Reference (for related compounds) |

| DPPH Radical Scavenging | Cell-free | 50 - 150 | |

| ABTS Radical Scavenging | Cell-free | 40 - 120 | |

| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 20 - 80 | |

| Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 15 - 70 | |

| Cytotoxicity (MTT Assay) | Caco-2 (Colon Cancer) | 25 - 90 | |

| Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | 30 - 100 |

Illustrative Experimental Protocols

Determination of Cytotoxic Activity using MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound stock solution (in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

UV-Vis spectrophotometer

Procedure:

-

Prepare different concentrations of this compound in methanol.

-

Add 100 µL of each this compound concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.

Conclusion and Future Directions